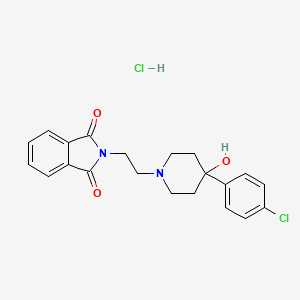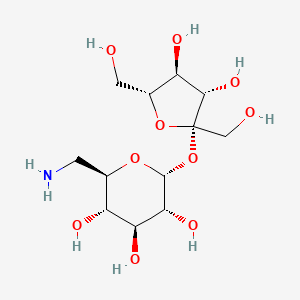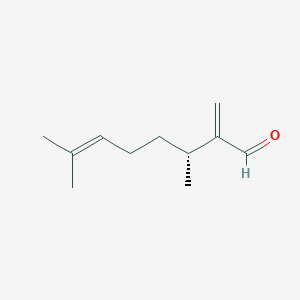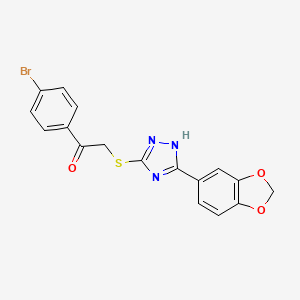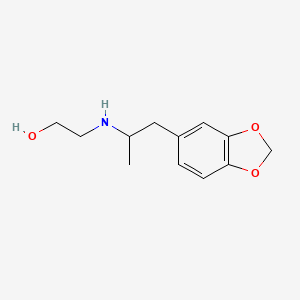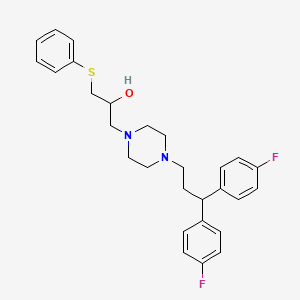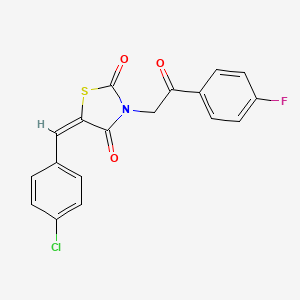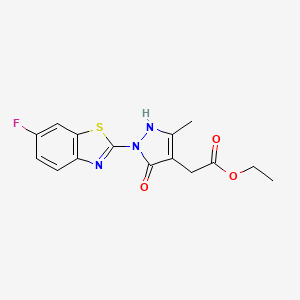
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- is a complex organic compound that features a pyrimidinedione core, a furanylmethylene group, an indol-3-ylacetyl moiety, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, furanylmethylene precursors, and indol-3-ylacetyl compounds. Common synthetic routes may involve:
Condensation Reactions: Combining the pyrimidinedione core with the furanylmethylene group under acidic or basic conditions.
Acylation Reactions: Introducing the indol-3-ylacetyl moiety using acylating agents such as acyl chlorides or anhydrides.
Thioxo Group Introduction: Incorporating the thioxo group through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for potential drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.
作用机制
The mechanism of action of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition or Activation of Enzymes: Binding to the active site of enzymes and modulating their activity.
Receptor Binding: Interacting with cell surface or intracellular receptors to trigger signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
4,6(1H,3H)-Pyrimidinedione Derivatives: Compounds with similar pyrimidinedione cores but different substituents.
Indol-3-ylacetyl Compounds: Molecules featuring the indol-3-ylacetyl moiety with varying functional groups.
Thioxo Compounds: Compounds containing the thioxo group in different chemical environments.
Uniqueness
The uniqueness of 4,6(1H,3H)-Pyrimidinedione, dihydro-1-((2-furanylmethylene)amino)-3-(1H-indol-3-ylacetyl)-2-thioxo- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
161806-27-5 |
|---|---|
分子式 |
C19H14N4O4S |
分子量 |
394.4 g/mol |
IUPAC 名称 |
1-[(E)-furan-2-ylmethylideneamino]-3-[2-(1H-indol-3-yl)acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14N4O4S/c24-16(8-12-10-20-15-6-2-1-5-14(12)15)22-17(25)9-18(26)23(19(22)28)21-11-13-4-3-7-27-13/h1-7,10-11,20H,8-9H2/b21-11+ |
InChI 键 |
LQAZNOWGAGTOSY-SRZZPIQSSA-N |
手性 SMILES |
C1C(=O)N(C(=S)N(C1=O)/N=C/C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
规范 SMILES |
C1C(=O)N(C(=S)N(C1=O)N=CC2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



